Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is characterized by a fused bicyclic system with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 6–10). Key substituents include:
- 7-Amino group: A hydrogen-bond donor/acceptor, critical for biological interactions.
- 2-Methyl group: Enhances steric bulk and modulates electronic properties.
- 3-Phenyl group: Introduces aromaticity and lipophilicity.
- 6-Carboxylate ethyl ester: Improves solubility and serves as a synthetic handle for derivatization.
The compound’s structural versatility makes it a valuable intermediate in medicinal chemistry, particularly for anticancer and enzyme-inhibitory applications .
Properties
IUPAC Name |
ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-16(21)12-9-18-15-13(11-7-5-4-6-8-11)10(2)19-20(15)14(12)17/h4-9H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRRMQFTXXTXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | 2 M NaOH, ethanol, reflux (4 h) | 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 78% | |
| Acidic hydrolysis | 6 M HCl, ethanol, reflux (6 h) | Same as above | 65% |
The carboxylic acid derivative is often used in amide coupling reactions or metal coordination studies.
Nucleophilic Substitution at the Amino Group
The primary amino group at position 7 participates in nucleophilic substitutions, enabling the introduction of diverse substituents.
Key Reactions:
-
Acylation : Treatment with acetyl chloride in dichloromethane (DCM) at 0°C yields the acetamide derivative.
-
Sulfonylation : Reaction with benzenesulfonyl chloride in pyridine produces the sulfonamide analog (Yield: 68%) .
These modifications enhance metabolic stability and target affinity in pharmacological studies .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core supports palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized.
Suzuki–Miyaura Coupling:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo derivative | Pd(PPh), KCO, DMF, 80°C | 5-Aryl-substituted analog | 75% |
This method facilitates the introduction of aryl or heteroaryl groups for optimizing electronic and steric properties .
Cyclocondensation and Annulation
The amino and ester groups participate in cyclocondensation reactions to form fused polycyclic systems.
Example:
Reaction with ethyl acetoacetate in acetic anhydride under reflux generates a tetracyclic pyrimido[4,5-b]indole derivative (Yield: 63%) .
Electrophilic Aromatic Substitution
The phenyl group at position 3 undergoes electrophilic substitution under controlled conditions:
Nitration:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO, HSO, 0°C | 3-(4-Nitrophenyl) derivative | 58% |
This reaction diversifies the compound’s aromatic interactions in target binding .
Oxidation and Reduction
-
Oxidation : The methyl group at position 2 is oxidized to a carboxylic acid using KMnO in acidic medium (Yield: 45%).
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrimidine ring, though this is less common due to steric hindrance .
Metal Complexation
The amino and carboxylate groups coordinate with transition metals like Cu(II) and Zn(II), forming complexes studied for antimicrobial activity .
Scientific Research Applications
Anticancer Activity
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has shown promising anticancer properties in various studies. Its mechanism of action primarily involves the induction of apoptosis and inhibition of cell migration.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces apoptosis |
| Compound B | A549 | 8.0 | Cell cycle arrest |
| This compound | TBD | TBD |
Recent studies indicate that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Molecular docking studies suggest that these compounds interact with key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. Research indicates that derivatives show significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 15 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Recent findings also suggest that this compound exhibits anti-quorum-sensing properties, which can disrupt bacterial communication and biofilm formation. This characteristic is particularly relevant in the treatment of infections where biofilms are a contributing factor to antibiotic resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their biological activities:
- Synthesis Pathways : Various synthetic routes have been explored to enhance yield and biological activity. For instance, reactions involving β-dicarbonyl compounds have shown promising results in generating diverse derivatives with improved pharmacological profiles.
- Biological Assays : In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of these compounds against different microorganisms and cancer cell lines.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Insights :
Variations at Position 7
Key Insights :
Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Tetrazolo[1,5-a]pyrimidine
Key Insights :
Key Insights :
Yield Optimization :
- Use of DMF-DMA in pyridine improves yields for cyano-substituted derivatives .
- Piperidine catalysis in ethanol enhances regioselectivity for trifluoromethyl-containing analogues .
Biological Activity
Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent, among other therapeutic effects.
The chemical formula for this compound is C₁₇H₁₅F₃N₄O₂ with a molecular weight of 364.33 g/mol. Its melting point ranges from 179 to 181 °C, indicating stability at room temperature .
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅F₃N₄O₂ |
| Molecular Weight | 364.33 g/mol |
| Melting Point | 179 - 181 °C |
| CAS Number | 886762-57-8 |
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, may function through various mechanisms:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes linked to inflammation .
- Antimicrobial Activity : Some studies have shown that these compounds exhibit activity against Mycobacterium tuberculosis, with modifications enhancing their efficacy against resistant strains .
- Cancer Cell Inhibition : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, suggesting its potential as a chemotherapeutic agent .
Anticancer Activity
A significant body of research highlights the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A study assessing the cytotoxicity of related compounds reported IC50 values indicating effective inhibition against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 7-amino-2-methyl-3-phenyl... | MCF7 | 0.39 |
| Ethyl 7-amino-2-methyl-3-(trifluoromethyl)phenyl... | NCI-H460 | 0.46 |
| Other derivatives | Various | Ranges from 0.01 to 42.30 |
These results indicate that structural modifications can significantly enhance the biological activity of these compounds.
Antimicrobial Studies
Another study focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines found that specific analogues exhibited promising activity against M. tuberculosis with low cytotoxicity levels in macrophage models. The mechanism was distinct from traditional antibiotics, suggesting a novel approach to treatment resistant infections .
Structure–Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[1,5-a]pyrimidines have revealed critical insights into how structural variations affect biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) significantly enhances the potency against specific targets.
- Tautomeric Forms : Different tautomeric structures can interact with various biological targets uniquely, influencing their overall efficacy and safety profile .
Q & A
Q. What are the key steps and reaction conditions for synthesizing Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a pyrazolo-pyrimidine core. Key steps include:
- Cyclocondensation : Reacting 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole under reflux in ethanol (12–24 hours) .
- Substitution : Introducing the phenyl and methyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Esterification : Final carboxylation using ethyl chloroformate in anhydrous conditions .
Optimization requires strict control of temperature (70–100°C), pH (neutral to slightly acidic), and solvent polarity (ethanol or DMF) to maximize yield (60–70%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, the ethyl ester group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.2–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 310.12 [M+H]⁺) and fragmentation patterns .
- X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., distinguishing 3-phenyl vs. 5-phenyl isomers) .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Ring puckering : Pyrimidine rings adopt envelope conformations (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) .
- Dihedral angles : The phenyl substituent forms an 84.3° angle with the pyrimidine plane, influencing steric interactions .
- Hydrogen bonding : Intermolecular N–H···N bonds (2.89 Å) stabilize crystal packing, critical for solubility studies .
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c (monoclinic) |
| Cell dimensions (Å) | a=18.773, b=10.471, c=7.870 |
| β angle | 92.27° |
| R-factor | 0.030 |
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT assays at 48 hours, 10 µM concentration) .
- Structural impurities : Use HPLC (≥95% purity) and counter-screening against off-target kinases .
- Computational validation : Molecular docking (AutoDock Vina) predicts binding to ATP pockets (e.g., PI3Kδ: ΔG = -9.2 kcal/mol) .
Q. What strategies enhance structure-activity relationships (SAR) for pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Substituent scanning : Replace the 3-phenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate logP .
- Bioisosteric replacement : Swap the ethyl ester with amides to improve metabolic stability .
- 3D-QSAR : CoMFA models correlate steric/electrostatic fields with IC₅₀ values (e.g., R² = 0.89 for kinase inhibition) .
Methodological Challenges
Q. What techniques validate the mechanism of action in kinase inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .
- Western blotting : Confirms downstream target phosphorylation (e.g., Akt at Ser473) .
- Mutagenesis : Introduce T790M/L858R mutations in EGFR to assess resistance profiles .
Q. How to manage regioselectivity during synthetic modifications?
- Methodological Answer :
- Directing groups : Use temporary protecting groups (e.g., Boc on the 7-amino group) to steer electrophilic substitutions .
- DFT calculations : Predict favorable transition states (ΔG‡ < 20 kcal/mol for 3-substitution vs. >25 kcal/mol for 5-substitution) .
Data Interpretation
Q. What experimental conditions affect the compound’s stability in solution?
- Methodological Answer :
- pH dependence : Degrades rapidly at pH < 3 (half-life < 1 hour) due to ester hydrolysis. Stabilize with buffers (pH 6–8) .
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the pyrimidine ring .
Q. How to compare this compound with structurally related analogs?
- Methodological Answer :
- Pharmacophore mapping : Align core structures (e.g., pyrazolo[1,5-a]pyrimidine) and quantify overlap (Tanimoto coefficient >0.85) .
- ADMET profiling : Compare solubility (e.g., 12 µg/mL vs. 45 µg/mL for methylated analogs) and CYP450 inhibition (% inhibition at 10 µM) .
Computational Tools
Q. What role does molecular dynamics (MD) play in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
